Superior Antiproliferative Potency of TH-6 Compared to Its Single-Target Backbone TH-9 in Cellular Models
TH-6, a dual-target inhibitor, demonstrates significantly enhanced antiproliferative potency compared to its single-target tubulin-inhibiting backbone, TH-9. In a comparative study, TH-6 exhibited an IC50 of 18-30 nM against a panel of cancer cell lines, representing the most potent compound in the designed series [1].
| Evidence Dimension | Antiproliferative activity |
|---|---|
| Target Compound Data | IC50 = 18-30 nM (range across a panel of cancer cell lines) |
| Comparator Or Baseline | TH-9 (single-target tubulin inhibitor backbone) |
| Quantified Difference | TH-6 was the most potent compound in the series, implying a significant improvement over TH-9, though a precise fold-difference for TH-9 was not specified. |
| Conditions | Panel of human cancer cell lines in vitro |
Why This Matters
This quantifiable increase in potency against the lead compound validates the advantage of the dual-targeting approach, making TH-6 a more effective chemical probe for investigating the synergistic effects of concurrent HDAC and tubulin inhibition.
- [1] Zhu H, Tan Y, Li Y, et al. Discovery of a Novel Vascular Disrupting Agent Inhibiting Tubulin Polymerization and HDACs with Potent Antitumor Effects. J Med Chem. 2022;65(16):11187-11213. doi:10.1021/acs.jmedchem.2c00858 View Source
